5-hydroxy-1H-indole-3-carbaldehyde
Overview
Description
5-Hydroxy-1H-indole-3-carbaldehyde is a significant compound in the field of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and presence in various natural products. This compound is particularly notable for its role as a precursor in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 3-position of the indole ring . Another method involves the oxidation of 5-hydroxyindole using reagents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogens, nitro groups
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
5-Hydroxy-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions . Additionally, the hydroxyl group at the 5-position can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the hydroxyl group at the 5-position, making it less reactive in certain chemical reactions.
5-Methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, which affects its electronic properties and reactivity.
Uniqueness: 5-Hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both the hydroxyl and aldehyde functional groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
5-hydroxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGYEHQAHCRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415915 | |
Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-19-5 | |
Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 5-hydroxy-1H-indole-3-carbaldehyde been found in nature?
A1: this compound has been isolated from several natural sources.
- It was found alongside other indole alkaloids in the traditional Chinese medicine Chansu [].
- It was also identified as a constituent of the Thai marine sponge Hyrtios erectus, along with various sesterterpenes and other compounds [].
Q2: Has this compound exhibited any notable biological activity in scientific studies?
A: While this compound was isolated from both Chansu [] and Hyrtios erectus [], only the study utilizing Hyrtios erectus extracts reported biological activity for the compound.
Q3: What other research would be beneficial regarding this compound?
A3: Further research is needed to fully understand the potential of this compound.
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